

Introduction: Unveiling the Potential of a Versatile Isatin Scaffold

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Compound of Interest

Compound Name: 7-Isopropylindoline-2,3-dione

CAS No.: 57816-97-4

Cat. No.: B1313886

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Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captured the attention of medicinal chemists for decades.[1][2] Initially identified as a synthetic molecule, it was later discovered in nature, for instance, in the fruits of the cannonball tree (*Couroupita guianensis*) and as a metabolic derivative of adrenaline in humans.[1] The synthetic versatility of the isatin core allows for extensive derivatization, leading to a vast library of compounds with a wide spectrum of biological and pharmacological properties.[2] These derivatives are crucial precursors in the synthesis of valuable drugs.[1]

This guide focuses on a specific derivative, **7-Isopropylindoline-2,3-dione**, also known as 7-isopropylisatin. We will delve into its chemical identity, synthesis, and characterization, and explore its significance as a building block in the development of novel therapeutic agents. The strategic placement of the isopropyl group at the 7-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for various biological targets.

Compound Identification and Physicochemical Properties

The fundamental identity and key properties of **7-Isopropylindoline-2,3-dione** are summarized below. Accurate identification is the cornerstone of any research and development endeavor.

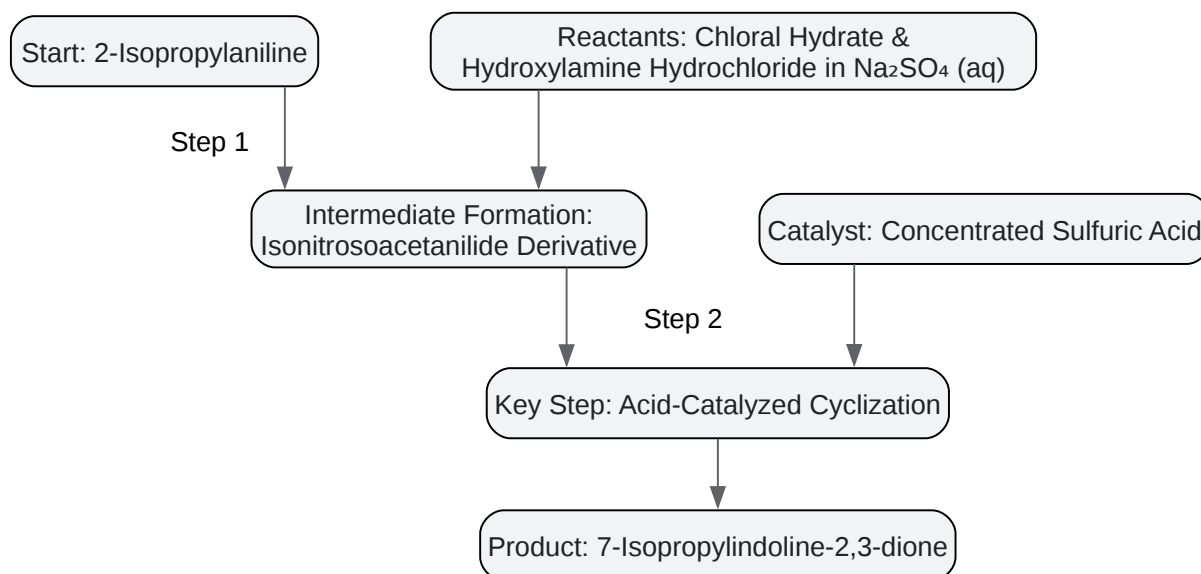
Property	Value	Source(s)
CAS Number	57816-97-4	[3][4]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[3][4]
Molecular Weight	189.21 g/mol	[3][4]
IUPAC Name	7-isopropyl-1H-indole-2,3-dione	N/A
Synonyms	7-isopropylisatin	[3]
Physical Appearance	Orange crystals	[5]
Storage	Sealed in dry, room temperature conditions	[4]

Synthesis Pathway: The Sandmeyer Approach

The synthesis of substituted isatins like **7-Isopropylindoline-2,3-dione** is often achieved through well-established methodologies. The Sandmeyer isatin synthesis is a robust and widely used method for preparing isatin and its derivatives from corresponding anilines.[6][7] This process involves two key stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the final dione structure.

Conceptual Synthesis Workflow

The diagram below illustrates the logical flow of the Sandmeyer synthesis adapted for **7-Isopropylindoline-2,3-dione**.



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Caption: Workflow for the Sandmeyer synthesis of **7-Isopropylindoline-2,3-dione**.

Detailed Synthesis Protocol (Exemplary)

- Preparation of the Isonitrosoacetanilide Intermediate:
 - Dissolve 2-isopropylaniline (1 equivalent) in a solution of hydrochloric acid.
 - In a separate flask, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.
 - Combine the two solutions.
 - Slowly add a solution of hydroxylamine hydrochloride (3 equivalents) to the reaction mixture.
 - Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- Cool the mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration. Wash with water and dry.
- Cyclization to **7-Isopropylindoline-2,3-dione**:
 - Slowly and carefully add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid (e.g., at 75-80 °C). The addition rate should be controlled to manage the exothermic reaction.
 - Stir the mixture at this temperature for a short period (e.g., 10-20 minutes) to facilitate the cyclization.
 - Carefully pour the reaction mixture onto crushed ice.
 - The solid product, **7-Isopropylindoline-2,3-dione**, will precipitate.
 - Collect the crude product by filtration, wash thoroughly with cold water to remove residual acid, and dry.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified compound.

Trustworthiness Note: This protocol is a generalized representation of the Sandmeyer synthesis.^{[6][7]} Researchers must consult specific literature and perform appropriate safety assessments. Reaction conditions, such as temperature and reaction times, may require optimization for specific substrates and scales.

Spectroscopic Characterization

While specific spectra are not provided, the structure of **7-Isopropylindoline-2,3-dione** allows for the prediction of its key spectroscopic features, which are essential for structural verification.

Technique	Expected Features
^1H NMR	- Aromatic protons on the benzene ring (distinct multiplets).- A septet for the methine (-CH) proton of the isopropyl group.- A doublet for the two methyl (-CH ₃) protons of the isopropyl group.- A broad singlet for the N-H proton of the indole ring, which is exchangeable with D ₂ O.
^{13}C NMR	- Two distinct signals for the carbonyl carbons (C2 and C3) in the downfield region.- Signals corresponding to the aromatic carbons.- Signals for the methine and methyl carbons of the isopropyl group.
IR Spectroscopy	- A broad absorption band for the N-H stretch.- Strong, distinct absorption bands for the C=O (ketone and lactam) stretches.
Mass Spectrometry	- A molecular ion peak [M] ⁺ corresponding to the molecular weight (189.21).

Role in Drug Discovery and Medicinal Chemistry

The isatin core is a cornerstone in medicinal chemistry, and its derivatives are investigated for a multitude of therapeutic applications. The introduction of substituents like the 7-isopropyl group can modulate the parent molecule's activity, selectivity, and pharmacokinetic properties.

Established Biological Activities of Isatin Derivatives:

- **Anticancer Agents:** Isatin derivatives have shown potent antiproliferative effects against various cancer cell lines, including renal and CNS cancers.[1] They can induce apoptosis and arrest the cell cycle, making them promising candidates for oncology research.[8] The isatin scaffold is considered a versatile framework for designing novel anticancer therapeutics.[9]
- **Enzyme Inhibition:** This class of compounds is known to inhibit various enzymes. For instance, isatin-based molecules have been developed as potent inhibitors of α -glucosidase

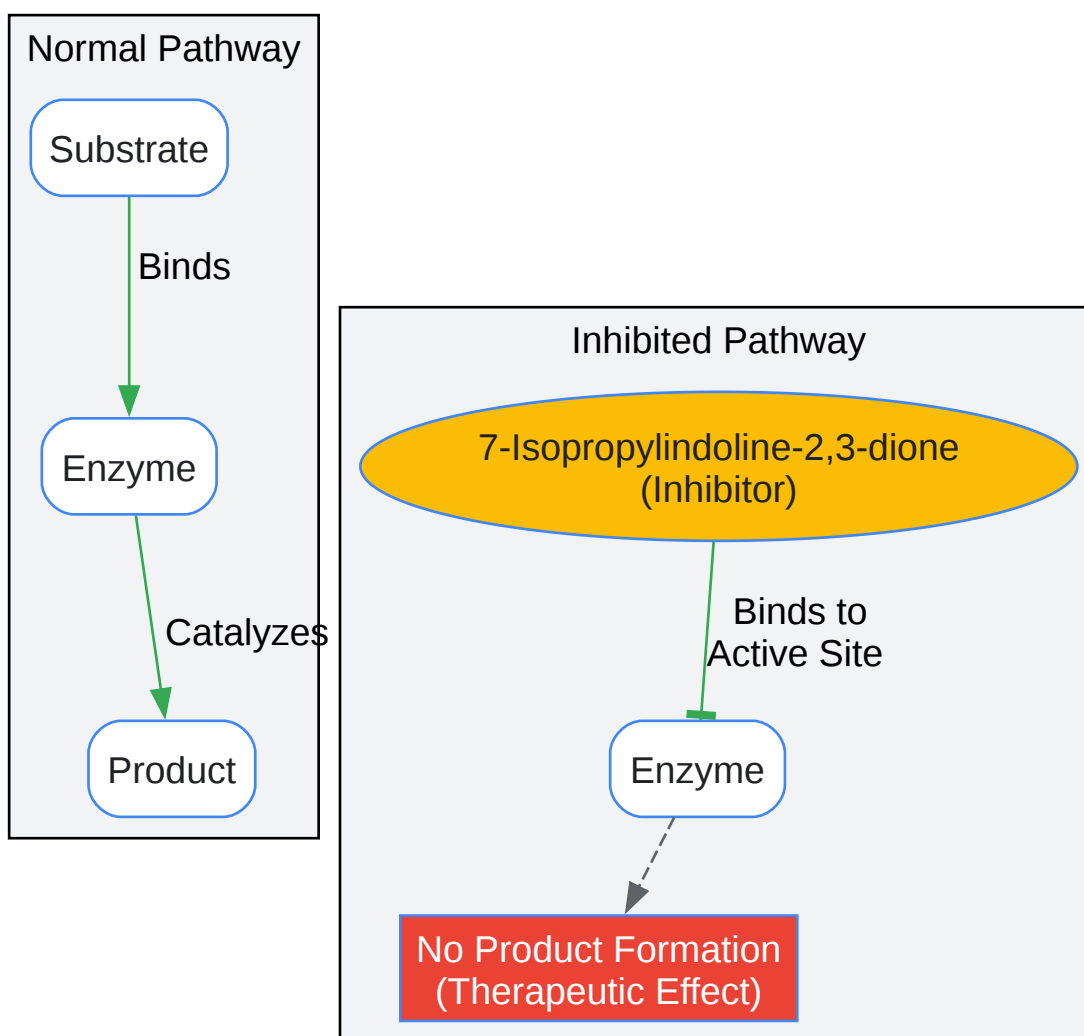
and α -amylase for diabetes management,[10] aminopeptidase N (APN) for cancer therapy, [11] and acetylcholinesterase (AChE) for Alzheimer's disease.[12]

- Antimicrobial Activity: Many isatin hybrids exhibit significant activity against bacteria and fungi, including drug-resistant strains.[1][13]

The 7-isopropyl group on the indoline ring provides a lipophilic handle that can enhance membrane permeability and facilitate hydrophobic interactions within the active site of a target protein, potentially leading to improved potency and selectivity.

Conceptual Mechanism: Enzyme Inhibition

Many isatin-based drugs function by inhibiting key enzymes in pathological pathways. The diagram below conceptualizes this mechanism of action.



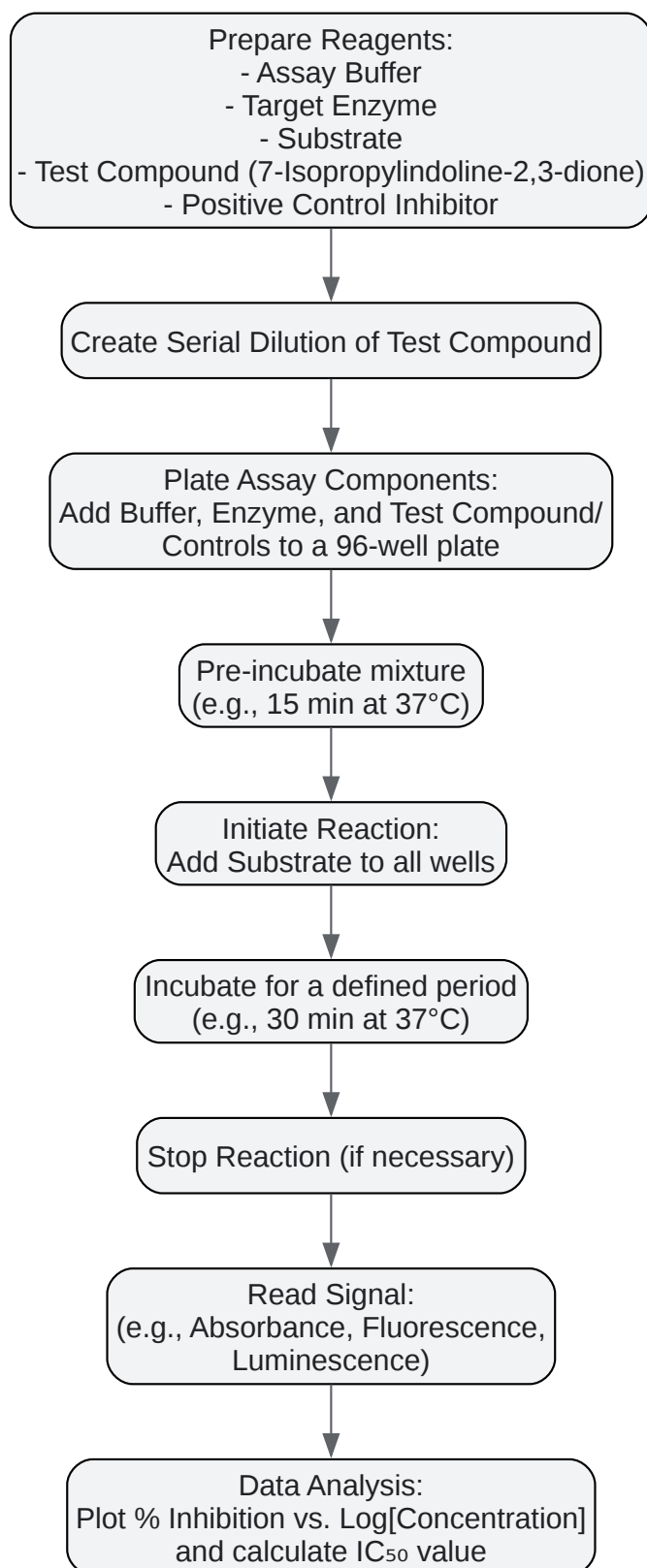
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Caption: Inhibition of an enzymatic pathway by a competitive inhibitor like an isatin derivative.

Exemplary Protocol: In Vitro Enzyme Inhibition Assay

To evaluate the potential of **7-Isopropylindoline-2,3-dione** as an enzyme inhibitor, a standardized in vitro assay is essential. The following is a representative protocol for determining the IC_{50} (half-maximal inhibitory concentration) value.

Assay Workflow



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Caption: Standard workflow for an in vitro enzyme inhibition (IC₅₀) assay.

Step-by-Step Methodology

- **Compound Preparation:** Prepare a stock solution of **7-Isopropylindoline-2,3-dione** in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
- **Assay Setup:** In a 96-well microplate, add the assay buffer.
- **Inhibitor Addition:** Add the serially diluted test compound to the appropriate wells. Include wells for a positive control (a known inhibitor), a negative control (solvent vehicle, e.g., DMSO), and a blank (no enzyme).
- **Enzyme Addition:** Add the target enzyme solution to all wells except the blank.
- **Pre-incubation:** Gently mix the plate and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the enzyme's specific substrate to all wells to start the reaction.
- **Incubation:** Incubate the plate for a defined period during which the substrate is converted to a detectable product.
- **Signal Detection:** Stop the reaction (if required by the assay chemistry) and measure the output signal (e.g., absorbance or fluorescence) using a plate reader.
- **Data Analysis:**
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

7-Isopropylindoline-2,3-dione (CAS: 57816-97-4) is a valuable derivative of the pharmacologically significant isatin scaffold. Its straightforward synthesis and the presence of a key isopropyl moiety make it an attractive starting material and intermediate for chemical and drug discovery research.^{[14][15]} The extensive body of literature on isatin derivatives suggests that this compound holds considerable potential for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.^{[1][9][12]} Future research should focus on synthesizing novel hybrids from this core, evaluating their biological activities through robust screening programs, and elucidating their precise mechanisms of action to unlock their full therapeutic potential.

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